molecular formula C9H10ClNO B1600507 4-(chloromethyl)-N-methylbenzamide CAS No. 220875-88-7

4-(chloromethyl)-N-methylbenzamide

Cat. No. B1600507
M. Wt: 183.63 g/mol
InChI Key: STBWCKBWDMKXIW-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-N-methylbenzamide” suggests a benzamide derivative where the benzene ring is substituted at the 4th position with a chloromethyl group and the amide nitrogen is substituted with a methyl group .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted at one position with a chloromethyl group (-CH2Cl) and at another position with a methylbenzamide group (-C(=O)NHCH3). The exact structure would need to be confirmed with spectroscopic analysis .


Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, the chloromethyl group is susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Benzamide derivatives are generally solid at room temperature .

Scientific Research Applications

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Application: This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities .
    • Method: The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced this compound .
    • Results: The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
  • 4-(Chloromethyl)phenyltrichlorosilane

    • Application: This compound is used as a pharmaceutical intermediate .
    • Method: The compound is sensitive to moisture and reacts with water . It should be stored under dry inert gas .
    • Results: The compound is used in the synthesis of various pharmaceuticals .
  • Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-

    • Application: This compound is used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.
    • Method: The specific methods of application or experimental procedures were not provided.
    • Results: The compound is used in the production of various materials.
  • 4-(Chloromethyl)styrene

    • Application: This compound is used in the synthesis of polymers .
    • Method: The specific methods of application or experimental procedures were not provided .
    • Results: The compound is used in the production of various polymers .
  • Hyper Cross-linked polymers (HCPs)

    • Application: HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
    • Method: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Hypercrosslinked porous polymer materials

    • Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
    • Method: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
    • Results: The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Safety And Hazards

As with any chemical compound, handling “4-(chloromethyl)-N-methylbenzamide” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The future directions would depend on the specific applications of “4-(chloromethyl)-N-methylbenzamide”. For example, if used in drug development, future directions might include optimization of the compound for increased potency or reduced side effects .

properties

IUPAC Name

4-(chloromethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBWCKBWDMKXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434105
Record name 4-(chloromethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N-methylbenzamide

CAS RN

220875-88-7
Record name 4-(chloromethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution 4-(chloromethyl)benzoyl chloride (1.0 g, 5.29 mmol) and methylamine.HCl (1.0 g, 5.80 mmol) in dichloromethane (40 mL) was added DIPEA (2.01 g, 15.6 mmol) at 0° C. and stirred for 1 h. The reaction mixture was extracted with water (1×50 mL). The organic layer was extracted with brine (1×50 mL), dried over Na2SO4 and the solvent was removed under reduced pressure to afford 1.0 g (quantitative) of 4-(chloromethyl)-N-methylbenzamide (I-30) as an off white solid. 1H NMR (400 MHz, DMSO) δ 8.46 (d, J=3.5 Hz, 1H), 7.82 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.3 Hz, 2H), 4.80 (s, 2H), 2.78 (d, J=4.4 Hz, 3H); ESI-LC/MS (m/z): [M+H]+ 184.2, RT 2.46 min.
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1 g
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1 g
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2.01 g
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40 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-(chloromethyl)-benzoic acid (8.53 g, 50 mmol) in toluene (100 mL) was added thionyl chloride (14.5 mL, 200 mmol) at room temperature. The resulting solution was heated at reflux for 15 hours. The reaction mixture was cooled to room temperature and concentrated under vacuum. The resulting oily residue was azeotroped with toluene and dried under high vacuum to obtain the crude acid chloride. To a suspension of the above crude acid chloride (50 mmol) in dichloromethane (110 mL) was added methylamine hydrochloride (3.72 g, 55 mmol) at −5° C. to 0° C. Diisopropylethylamine (19.3 mL, 110 mmol) was added drop-wise over 15-20 minutes at 0° C. After completion of the addition, the mixture was stirred for 45 minutes at 0° C., then warmed to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was diluted with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave the crude solid which was dissolved in toluene at ˜60-70° C. The resulting solution was stored in the refrigerator overnight and the precipitated solids were collected by filtration and then washed with hexanes. After drying in air, 4-(chloromethyl)-N-methyl-benzamide was isolated as a light yellow solid.
Quantity
8.53 g
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reactant
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14.5 mL
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100 mL
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[Compound]
Name
acid chloride
Quantity
50 mmol
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reactant
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110 mL
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3.72 g
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19.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jiang, RH Crabtree, GW Brudvig - The Journal of Organic …, 2016 - ACS Publications
Trialkylstannanes are good leaving groups that have been used for the formation of carbon–metal bonds to electrode surfaces for analyses of single-molecule conductivity. Here, we …
Number of citations: 3 pubs.acs.org

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